PGN-9856

Description

Properties

CAS No. |

863704-91-0 |

|---|---|

Molecular Formula |

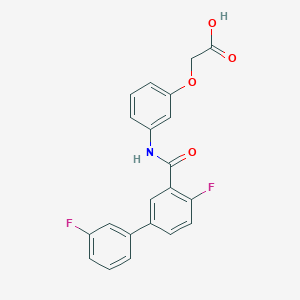

C21H15F2NO4 |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid |

InChI |

InChI=1S/C21H15F2NO4/c22-15-4-1-3-13(9-15)14-7-8-19(23)18(10-14)21(27)24-16-5-2-6-17(11-16)28-12-20(25)26/h1-11H,12H2,(H,24,27)(H,25,26) |

InChI Key |

HZJWJNHYKNSGAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

PGN-9856: A Comprehensive Technical Guide on its Mechanism of Action as a Potent and Selective EP2 Receptor Agonist

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PGN-9856, a novel, non-prostanoid, selective E-prostanoid 2 (EP2) receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. The information presented herein is a synthesis of publicly available preclinical data.

Core Mechanism of Action: Selective EP2 Receptor Agonism

This compound is a potent and selective agonist of the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating the EP2 receptor, which is coupled to a stimulatory G-protein (Gs). This activation initiates a downstream signaling cascade, leading to various physiological responses.

Signaling Pathway

Upon agonist binding, the EP2 receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit. This subunit, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3] The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately mediating the cellular effects of this compound.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Functional Potency of this compound at the Human EP2 Receptor

| Parameter | Value | Description |

| pKi | ≥ 8.3[1][2] | A measure of the binding affinity of this compound to the human EP2 receptor. |

| pEC50 | ≥ 8.5[1][2] | The molar concentration of this compound that produces 50% of the maximum possible response in functional assays. |

| cAMP Response (pEC50) | 9.9 ± 0.1[3] | Potency of this compound in stimulating cAMP production in HEK cells overexpressing the human EP2 receptor. |

| PGE2 cAMP Response (pEC50) | 9.7 ± 0.1[3] | Potency of the endogenous agonist Prostaglandin E2 in the same cAMP assay for comparison. |

Table 2: Selectivity Profile of this compound

This compound exhibits high selectivity for the EP2 receptor over other prostanoid receptors and a wide range of other molecular targets.

| Receptor/Target | Selectivity | Notes |

| EP1, EP3, DP, FP, IP, TP Receptors | High | Negligible affinity at these prostanoid receptors.[1][2] |

| EP4 Receptor | 180-fold selectivity for EP2 over EP4 | Demonstrates significant selectivity against the closely related EP4 receptor.[3] |

| Other Receptors, Ion Channels, and Enzymes | No appreciable affinity (up to 10 μM) | Tested against a panel of 53 other targets.[1][2] |

Therapeutic Potential and Functional Effects

The selective activation of the EP2 receptor by this compound translates to several potential therapeutic applications, including tocolysis, anti-inflammatory effects, and the treatment of glaucoma.

Tocolytic Activity

This compound has demonstrated tocolytic properties, suggesting its potential in preventing preterm labor.[1][2] It causes marked inhibition of electrically-induced contractions of human myometrium.[3]

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is evidenced by its ability to inhibit the release of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of this compound

| Assay | pEC50 | Description |

| Inhibition of IL-2 release from human peripheral blood lymphocytes | 7.8 ± 0.1[3] | Demonstrates the potent anti-inflammatory effect of this compound on T-lymphocytes. |

Ocular Hypotensive Effects

This compound is a long-acting ocular hypotensive agent, making it a promising candidate for the treatment of glaucoma.[1][2]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound to the human EP2 receptor.

-

Principle: Competition binding assays using a radiolabeled ligand for the EP2 receptor and varying concentrations of unlabeled this compound. The amount of radioligand displaced by this compound is measured to determine its binding affinity.

-

General Protocol:

-

Membrane preparations from cells expressing the recombinant human EP2 receptor are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2).

-

Increasing concentrations of this compound are added to compete for binding with the radioligand.

-

After incubation, bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assays

These assays were used to determine the functional potency (EC50) of this compound as an EP2 receptor agonist.

-

Principle: Measurement of intracellular cAMP levels in response to stimulation with this compound.

-

General Protocol:

-

Human Embryonic Kidney (HEK) cells overexpressing the human recombinant EP2 receptor are cultured.

-

Cells are treated with varying concentrations of this compound.

-

After a defined incubation period, the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

-

The EC50 value is determined from the dose-response curve.

-

Tocolytic Activity Assay (Human Myometrium Contraction)

This ex vivo assay assesses the ability of this compound to relax uterine muscle.

-

Principle: Measurement of the effect of this compound on electrically-induced contractions of human myometrial tissue strips.

-

General Protocol:

-

Strips of human myometrium are mounted in an organ bath containing physiological salt solution.

-

Contractions are induced by electrical field stimulation.

-

This compound is added to the bath in increasing concentrations.

-

The force of contraction is measured using a force transducer.

-

The inhibitory effect of this compound on contractions is quantified.

-

Anti-inflammatory Assay (IL-2 Release from Lymphocytes)

This assay evaluates the anti-inflammatory properties of this compound.

-

Principle: Measurement of the inhibition of Interleukin-2 (IL-2) release from stimulated human peripheral blood lymphocytes.

-

General Protocol:

-

Human peripheral blood lymphocytes are isolated.

-

The lymphocytes are stimulated with an activating agent (e.g., anti-CD3 antibody) to induce IL-2 release.

-

Cells are co-incubated with varying concentrations of this compound.

-

The concentration of IL-2 in the cell supernatant is measured by ELISA.

-

The inhibitory potency (pEC50) of this compound is determined.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

PGN-9856: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PGN-9856, a potent and selective prostaglandin (B15479496) E2 receptor subtype 2 (EP2) agonist. This document details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

Introduction to this compound

This compound is a structurally novel, non-prostanoid agonist of the EP2 receptor, a G-protein coupled receptor involved in a variety of physiological processes including inflammation, smooth muscle relaxation, and intraocular pressure regulation.[1] Due to its high potency and selectivity, this compound has emerged as a promising therapeutic candidate for conditions such as glaucoma, preterm labor, and inflammatory diseases.[1]

Discovery and Pharmacological Profile

The discovery of this compound stemmed from research focused on identifying non-prostanoid molecules capable of selectively activating the EP2 receptor, thereby avoiding the side effects associated with less selective prostaglandin analogs.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through extensive in vitro studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (pKi) | ≥ 8.3 | Human recombinant EP2 receptor | [1][2] |

| 8.6 | EP₂ receptor | [3] | |

| Functional Potency (pEC50) | ≥ 8.5 | Human recombinant EP2 receptor (cAMP response) | [1][2] |

| 8.4 | Functional assays | [3] | |

| Selectivity | High selectivity over EP1, EP3, EP4, DP, FP, IP, and TP receptors. No appreciable affinity (up to 10 μM) for a range of 53 other receptors, ion channels, and enzymes. | Various human recombinant prostanoid receptors and other target proteins. | [1] |

Synthesis of this compound

This compound, with the IUPAC name 2-(3-(((3',4'-difluoro-[1,1'-biphenyl]-3-yl)carbonyl)amino)phenoxy)acetic acid, is a complex organic molecule. While the exact, detailed industrial synthesis protocol is proprietary, a plausible synthetic route can be conceptualized based on its structure, involving key chemical transformations.

Caption: Conceptual synthetic pathway for this compound.

Mechanism of Action: EP2 Receptor Signaling

This compound exerts its effects by binding to and activating the EP2 receptor. This receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

Caption: this compound mediated EP2 receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.

Objective: To quantify the affinity of a test compound (this compound) for the human EP2 receptor.

Materials:

-

Membrane preparations from cells expressing recombinant human EP2 receptors.

-

Radioligand: [3H]-PGE2.

-

Test compound: this compound.

-

Non-specific binding control: Unlabeled PGE2.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of unlabeled PGE2 in separate wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value by non-linear regression analysis of the competition binding data.

cAMP Functional Assay

This assay is used to determine the functional potency (EC50) of this compound as an agonist at the EP2 receptor.

Objective: To measure the ability of this compound to stimulate cAMP production in cells expressing the human EP2 receptor.

Materials:

-

Cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Test compound: this compound.

-

Reference agonist: PGE2.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the EP2 receptor-expressing cells in a 96-well plate and culture overnight.

-

Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes.

-

Add varying concentrations of this compound or the reference agonist PGE2 to the wells.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC50 value using non-linear regression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel EP2 receptor agonist.

References

PGN-9856: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent and Selective EP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PGN-9856, a novel, potent, and selective agonist for the prostanoid EP2 receptor. This compound has demonstrated significant therapeutic potential in preclinical models for conditions such as glaucoma, inflammation, and tocolysis.[1][2] This document consolidates available quantitative data, details key experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Compound Profile: this compound

This compound is a non-prostanoid agonist of the EP2 receptor, a G-protein coupled receptor that signals through the Gs pathway to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] Its high affinity and selectivity for the EP2 receptor make it a valuable tool for studying EP2-mediated physiological processes and a promising candidate for therapeutic development.[1][4]

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data on the binding affinity (pKi) and functional potency (pEC50) of this compound and its structural analogs at various prostanoid receptors. The data is primarily derived from studies conducted by Coleman et al. (2019).

Table 1: Binding Affinity (pKi) of this compound at Human Prostanoid Receptors

| Compound | EP1 | EP2 | EP3 | EP4 | DP | FP | IP | TP |

| This compound | <5.0 | ≥ 8.3 | <5.0 | 6.0 | <5.0 | <5.0 | <5.0 | <5.0 |

Data presented as pKi values. A higher pKi value indicates a higher binding affinity.[1]

Table 2: Functional Potency (pEC50) of this compound and Analogs in a cAMP Assay

| Compound | EP2 Receptor (cAMP) |

| This compound | 9.9 ± 0.1 |

| PGN-9858 | <6.0 |

| PGN-9862 | 8.5 ± 0.1 |

| PGN-9863 | 7.5 ± 0.1 |

| PGE2 (endogenous agonist) | 9.7 ± 0.1 |

Data presented as pEC50 values from cAMP accumulation assays in HEK cells overexpressing the human recombinant EP2 receptor. A higher pEC50 value indicates greater potency.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for EP2 Receptor Affinity

This protocol outlines the method used to determine the binding affinity of compounds for the human EP2 receptor.

Objective: To determine the pKi of test compounds by measuring their ability to displace a radiolabeled ligand from the EP2 receptor.

Materials:

-

HEK293 cells stably expressing the human recombinant EP2 receptor.

-

[3H]-PGE2 (Radioligand).

-

Test compounds (e.g., this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare membranes from HEK293 cells expressing the human EP2 receptor.

-

Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for EP2 Receptor Agonism

This protocol describes the method to assess the functional potency of compounds as EP2 receptor agonists.

Objective: To determine the pEC50 of test compounds by measuring their ability to stimulate cAMP production in cells expressing the EP2 receptor.

Materials:

-

HEK293 cells stably expressing the human recombinant EP2 receptor.

-

Test compounds (e.g., this compound).

-

Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture reagents.

Procedure:

-

Seed the HEK293-EP2 cells in a multi-well plate and allow them to attach overnight.

-

Replace the culture medium with stimulation buffer and incubate to inhibit phosphodiesterase activity.

-

Add varying concentrations of the test compound to the cells.

-

Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the EP2 receptor.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for conducting structure-activity relationship studies of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Interaction of PGN-9856 with the Prostaglandin EP2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between PGN-9856, a novel non-prostanoid agonist, and the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document details the binding affinity, functional potency, and signaling pathways associated with this compound's activation of the EP2 receptor, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing complex biological and experimental processes.

Core Interaction Properties of this compound

This compound is a potent and selective agonist for the human prostaglandin EP2 receptor.[1][2][3] Its high affinity and efficacy make it a valuable tool for studying EP2 receptor function and a potential therapeutic agent for various conditions, including inflammatory diseases, glaucoma, and neurodegenerative disorders.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the EP2 receptor.

| Parameter | Value | Description | Reference |

| Binding Affinity (pKi) | ≥ 8.3 | A measure of the binding affinity of this compound to the human EP2 receptor. | [2][3][4] |

| Functional Potency (pEC50) | ≥ 8.5 | The concentration of this compound required to elicit 50% of the maximal response (cAMP production) in cells expressing the human EP2 receptor. | [2][3][4] |

| Receptor Selectivity | Fold Selectivity for EP2 | Description | Reference |

| EP1, EP3, DP, IP | Negligible Affinity | This compound shows minimal binding to these prostanoid receptors. | [5] |

| EP4 | 180-fold | This compound demonstrates significantly higher affinity for the EP2 receptor compared to the EP4 receptor. | [5] |

Prostaglandin EP2 Receptor Signaling Pathways

The prostaglandin EP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[2][6] Activation of the EP2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.

Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway activated by the EP2 receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[2][7]

Non-Canonical Signaling Pathways

In addition to the canonical Gs-cAMP-PKA pathway, the EP2 receptor can also engage other signaling cascades. These include pathways involving β-arrestin and the exchange protein directly activated by cAMP (Epac). These non-canonical pathways can contribute to diverse cellular responses, including cell survival, migration, and inflammation.

Detailed Experimental Protocols

The characterization of this compound's interaction with the EP2 receptor relies on two key in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist-induced cellular responses.

Radioligand Binding Assay for this compound Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human EP2 receptor.

1. Materials:

-

Membranes from cells stably expressing the human EP2 receptor.

-

Radiolabeled prostaglandin E2 (e.g., [3H]PGE2) as the radioligand.

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]PGE2 (typically at its Kd concentration).

-

Varying concentrations of unlabeled this compound or vehicle (for total binding).

-

To determine non-specific binding, add a high concentration of unlabeled PGE2.

-

Cell membranes expressing the EP2 receptor.

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for this compound Potency (pEC50) Determination

This protocol outlines a method to determine the potency of this compound in stimulating cAMP production in cells expressing the human EP2 receptor.

1. Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human EP2 receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

This compound.

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

384-well white plates.

-

Plate reader compatible with the chosen assay kit.

2. Procedure:

-

Seed the EP2 receptor-expressing cells into 384-well plates and culture overnight.

-

On the day of the assay, remove the culture medium and add stimulation buffer.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions or vehicle to the cells. Include wells with forskolin as a positive control for maximal cAMP production.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

3. Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Calculate the concentration of cAMP in each well.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

The pEC50 is the negative logarithm of the EC50 value.

This technical guide provides a foundational understanding of the interaction between this compound and the prostaglandin EP2 receptor. The provided data, pathway diagrams, and detailed experimental protocols are intended to support further research and drug development efforts targeting this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Downstream Signaling Pathways of PGN-9856

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGN-9856 is a novel, potent, and highly selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). As a G-protein coupled receptor (GPCR), the activation of the EP2 receptor by this compound initiates a cascade of intracellular signaling events, primarily mediated by the elevation of cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, detailing the molecular mechanisms, experimental validation, and potential therapeutic implications. The information presented herein is intended to support further research and drug development efforts targeting the EP2 receptor.

Introduction

Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and tissue repair. Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for the EP2 receptor.[1][2][3] This specificity allows for the targeted modulation of EP2-mediated signaling pathways, minimizing off-target effects associated with less selective prostaglandin analogs.

The primary mechanism of action for this compound is the activation of the EP2 receptor, which is coupled to the stimulatory G-protein (Gs). This activation leads to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a ubiquitous second messenger that orchestrates a multitude of cellular responses.[1][2] This guide will dissect the major downstream signaling cascades emanating from this initial event.

This compound and EP2 Receptor Engagement

This compound is a non-prostanoid EP2 receptor agonist, demonstrating high affinity and potency.[1] Its isopropyl ester prodrug, JV-GL1, is effectively converted to the active compound this compound, leading to significant and long-lasting biological effects, such as a reduction in intraocular pressure.[4][5]

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the key quantitative parameters of this compound's interaction with the human EP2 receptor.

| Parameter | Value | Description | Reference |

| pKi | ≥ 8.3 | A measure of the binding affinity of this compound to the human recombinant EP2 receptor. | [1] |

| pEC50 | ≥ 8.5 | The negative logarithm of the molar concentration of this compound that produces 50% of the maximal possible response in cAMP elevation assays. | [1] |

Core Downstream Signaling Pathways

The elevation of intracellular cAMP following EP2 receptor activation by this compound triggers three principal downstream signaling pathways: the Protein Kinase A (PKA) pathway, the Exchange Protein Activated by cAMP (Epac) pathway, and the β-arrestin pathway.

The cAMP/PKA Signaling Pathway

The canonical pathway initiated by cAMP is the activation of Protein Kinase A (PKA). This pathway is central to many of the observed effects of this compound, including neuroprotection and modulation of inflammation.

Diagram of the this compound-induced cAMP/PKA Signaling Pathway:

Experimental Protocol: PKA Kinase Activity Assay

A common method to measure PKA activity is a non-radioactive ELISA-based assay.

-

Sample Preparation: Prepare cell lysates from cells treated with this compound, a vehicle control, and a positive control (e.g., forskolin).

-

Assay Procedure:

-

A PKA-specific substrate peptide is pre-coated onto microplate wells.

-

Add the cell lysates to the wells, along with ATP, to initiate the phosphorylation reaction by active PKA.

-

A phospho-specific antibody that recognizes the phosphorylated substrate is added.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is then added.

-

The assay is developed using a TMB substrate, and the colorimetric change is measured using a microplate reader at 450 nm. The intensity of the color is proportional to the PKA activity in the sample.

-

The Epac Signaling Pathway

cAMP can also directly activate Exchange Protein Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1. The Epac pathway is implicated in the regulation of cell adhesion, secretion, and differentiation.

Diagram of the this compound-induced Epac Signaling Pathway:

References

- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | EP2 receptor agonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the Antiglaucoma Agent JV-GL1 and Related Compounds in the Canine Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

PGN-9856: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGN-9856 is a potent and highly selective, non-prostanoid agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). As a G-protein coupled receptor, the activation of EP2 by this compound initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This mechanism underlies the therapeutic potential of this compound in a variety of applications, including the reduction of intraocular pressure in glaucoma, anti-inflammatory effects, and tocolysis.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols used for its characterization, and visualizes the key pathways and workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective activation of the EP2 receptor. This has been demonstrated through a series of in vitro and in vivo studies.

Receptor Binding and Affinity

This compound exhibits high affinity for the human recombinant EP2 receptor. Radioligand binding assays have been instrumental in quantifying this interaction.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Description |

| pKi | ≥ 8.3 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity for the EP2 receptor. |

Functional Potency and Efficacy

The agonist activity of this compound at the EP2 receptor has been confirmed by measuring the downstream signaling molecule, cAMP, in cells overexpressing the human EP2 receptor.

Table 2: Functional Potency of this compound at the Human EP2 Receptor

| Parameter | Value | Description |

| pEC50 | ≥ 8.5 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response, indicating high potency. |

This compound has been shown to be a full agonist, with a maximal response comparable to that of the endogenous ligand, PGE2.[1]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound, particularly in the context of glaucoma. The isopropyl ester prodrug of this compound has been shown to be exceptionally potent and long-acting in reducing intraocular pressure (IOP) in ocular hypertensive monkeys. A single dose of the prodrug can produce a sustained reduction in IOP for several days. The mechanism for this IOP reduction is twofold: a decrease in aqueous humor inflow and an increase in uveoscleral outflow.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. However, some insights can be drawn from the available literature.

Bioavailability

The use of an isopropyl ester prodrug of this compound in ocular studies strongly suggests that the parent compound has limited ocular bioavailability. Esterase enzymes in the eye are expected to cleave the ester group, releasing the active this compound molecule at the target site. This prodrug strategy is a common approach to enhance the penetration of drugs across the cornea.

Metabolism and Excretion

No specific studies detailing the metabolic pathways and excretion routes of this compound have been published. For small molecule drugs, metabolism typically occurs in the liver via cytochrome P450 enzymes, followed by excretion through the kidneys or in the feces. Further studies are required to elucidate the specific metabolic fate of this compound.

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of this compound.

Radioligand Binding Assay (Representative Protocol)

This protocol is a generalized representation of how the binding affinity of this compound to the EP2 receptor would be determined.

-

Membrane Preparation: Membranes are prepared from cells stably overexpressing the human EP2 receptor.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the EP2 receptor (e.g., [3H]-PGE2).

-

Competition Binding: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radiolabeled ligand for binding to the receptor.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat, which traps the cell membranes with the bound ligand. Unbound ligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay (Representative Protocol)

This protocol describes a typical method for measuring the functional potency of this compound as an EP2 receptor agonist.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human EP2 receptor are cultured in appropriate media.

-

Cell Plating: The cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.

-

Incubation: The cells are incubated for a defined period to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: The cAMP levels are plotted against the concentration of this compound, and a dose-response curve is generated to determine the EC50 value.

Visualizations

Signaling Pathway

Caption: this compound signaling pathway via the EP2 receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a cell-based cAMP functional assay.

References

PGN-9856: A Technical Guide for Researchers

CAS Number: 863704-91-0

Chemical Name: 2-(3-(((3',4'-Difluoro[1,1'-biphenyl]-3-yl)carbonyl)amino)phenoxy)acetic acid

This document provides an in-depth technical overview of PGN-9856, a novel and potent selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and therapeutic potential of this compound.

Core Compound Information

This compound is a non-prostanoid small molecule that acts as a full agonist at the human EP2 receptor.[1][2] Its high affinity and selectivity make it a valuable tool for studying EP2 receptor signaling and a promising candidate for therapeutic development in various disease areas, including glaucoma, inflammation, and neurodegenerative diseases.[1][3]

| Property | Value |

| CAS Number | 863704-91-0 |

| Molecular Formula | C₂₁H₁₅F₂NO₄ |

| Molecular Weight | 383.35 g/mol |

| Appearance | Solid |

| Storage | Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C.[3] In solvent, store at -80°C for up to 6 months.[4][5] |

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the EP2 receptor. The following tables summarize its key pharmacological parameters.

Table 2.1: Receptor Binding Affinity

| Receptor | pKi (mean ± SEM) | Selectivity over EP2 |

| EP2 | ≥ 8.3 [1][2][4][5] | - |

| EP1 | < 5.0 | > 1000-fold |

| EP3 | < 5.0 | > 1000-fold |

| EP4 | 6.0 ± 0.1 | 180-fold[2] |

| DP | < 5.0 | > 1000-fold |

| FP | < 5.0 | > 1000-fold |

| IP | < 5.0 | > 1000-fold |

| TP | < 5.0 | > 1000-fold |

Data compiled from studies on human recombinant prostanoid receptors.

Table 2.2: Functional Activity

| Assay | Parameter | This compound | PGE2 (endogenous agonist) |

| cAMP Accumulation in HEK cells overexpressing human EP2 receptor | pEC₅₀ | ≥ 8.5[1][2][4][5] | 9.7 ± 0.1[2] |

| Maximal Response | Full Agonist | Full Agonist |

This compound demonstrates comparable potency and maximal response to the endogenous agonist PGE2 in functional assays.[1][2]

Mechanism of Action

This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates downstream signaling pathways, including protein kinase A (PKA), which mediate the various physiological effects of EP2 receptor activation.[3]

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.

Caption: Workflow for radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human EP2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled PGE2 (e.g., [³H]PGE₂) and varying concentrations of this compound.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity.

References

- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | EP2 receptor agonist | Probechem Biochemicals [probechem.com]

PGN-9856: A Technical Analysis of its High Selectivity for the EP2 Prostaglandin Receptor

For Immediate Release

This technical guide provides an in-depth analysis of PGN-9856, a non-prostanoid agonist, and its remarkable selectivity for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) over the subtype 4 (EP4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological intricacies of prostanoid receptor modulation.

Executive Summary

This compound demonstrates significant therapeutic potential due to its potent and highly selective activation of the EP2 receptor. This selectivity is crucial as both EP2 and EP4 receptors are activated by the endogenous ligand PGE2 and share a primary signaling pathway, yet their distinct downstream signaling cascades and tissue distribution lead to different physiological and pathological roles. This guide summarizes the quantitative data on this compound's selectivity, details the experimental protocols for its determination, and visualizes the complex signaling pathways of the EP2 and EP4 receptors.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for the EP2 receptor over the EP4 receptor has been quantified through rigorous binding affinity and functional potency assays. The data clearly indicates a significant preference for the EP2 receptor.

Table 1: Binding Affinity of this compound at Human EP2 and EP4 Receptors

| Compound | Receptor | pKi |

| This compound | EP2 | ≥ 8.3[1][2][3] |

| This compound | EP4 | No appreciable affinity (up to 10 μM)[1][2] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Functional Potency of this compound at Human EP2 and EP4 Receptors

| Compound | Receptor | Assay Type | pEC50 |

| This compound | EP2 | cAMP Elevation | ≥ 8.5[1][2][3] |

| PGE2 | EP2 | cAMP Elevation | 9.7 ± 0.1 |

| This compound | EP4 | cAMP Elevation | 6.1 ± 0.1 (weak partial agonist) |

| PGE2 | EP4 | cAMP Elevation | 10.5 ± 0.1 |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50), representing the potency of a drug in inducing a functional response. A higher pEC50 value indicates greater potency.

Signaling Pathways

The EP2 and EP4 receptors, while both coupled to Gs alpha subunit (Gαs) and stimulating adenylyl cyclase to produce cyclic AMP (cAMP), exhibit divergent signaling capabilities.[4][5] This divergence underscores the importance of selective agonists like this compound.

EP2 Receptor Signaling

The EP2 receptor primarily signals through the Gαs-cAMP-PKA pathway. However, it can also engage other pathways, including those involving the exchange protein activated by cAMP (Epac) and β-arrestin.[6][7]

EP4 Receptor Signaling

The EP4 receptor, in addition to the canonical Gαs-cAMP pathway, can also couple to Gαi, leading to the activation of the PI3K pathway.[4][5] Furthermore, it can signal through β-arrestin to transactivate the epidermal growth factor receptor (EGFR).[8]

Experimental Protocols

The determination of this compound's selectivity for EP2 over EP4 receptors involves two key experimental procedures: radioligand binding assays to measure binding affinity (Ki) and functional assays to assess agonist potency (EC50).

Radioligand Binding Assay (Competition)

This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing either the human EP2 or EP4 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) with protease inhibitors.[9]

-

The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2) with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger for both EP2 and EP4 receptors.

Detailed Methodology:

-

Cell Culture and Plating:

-

HEK293 cells expressing either the human EP2 or EP4 receptor are seeded into 96-well plates and cultured to an appropriate confluency.

-

-

Compound Treatment:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cells are then treated with a range of concentrations of this compound or a control agonist (PGE2).

-

-

Cell Lysis and cAMP Measurement:

-

After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is quantified using a commercially available assay kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based competitive immunoassay.

-

Luciferase-based biosensors: Genetically encoded reporters that produce a luminescent signal in response to cAMP binding.[10]

-

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to each concentration of this compound is determined from the standard curve.

-

The data is plotted as cAMP concentration versus the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.

-

Conclusion

The data and methodologies presented in this technical guide unequivocally establish this compound as a potent and highly selective agonist for the EP2 receptor, with minimal activity at the EP4 receptor. This selectivity is a critical attribute for a therapeutic agent, as it allows for the targeted modulation of the specific physiological and pathological processes governed by the EP2 receptor, while avoiding potential off-target effects associated with EP4 activation. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective prostanoid receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharm.emory.edu [pharm.emory.edu]

- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

PGN-9856: A Comprehensive Technical Guide to its Role in cAMP Elevation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGN-9856 is a novel, potent, and highly selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] Its primary mechanism of action involves the targeted activation of the EP2 receptor, a G-protein coupled receptor (GPCR), leading to a significant elevation in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This targeted engagement of the EP2 signaling pathway underlies the therapeutic potential of this compound in a variety of applications, including the treatment of glaucoma, inflammation, and as a tocolytic agent.[2][3] This technical guide provides an in-depth analysis of the molecular pharmacology of this compound, focusing on its role in cAMP elevation. It includes a summary of its quantitative effects, detailed experimental protocols for assessing its activity, and a visualization of the involved signaling pathways.

Quantitative Analysis of this compound Activity

This compound has been demonstrated to be a full agonist at the human EP2 receptor, exhibiting potency and maximal response comparable to the endogenous ligand, PGE2.[4] Its high affinity and selectivity for the EP2 receptor are key attributes that minimize off-target effects.[1][2]

| Parameter | Value | Cell System | Notes | Reference |

| Binding Affinity (pKi) | ≥ 8.3 | Human recombinant EP2 receptors | Indicates high affinity for the EP2 receptor. | [2][5][6] |

| Agonist Potency (pEC50) | 9.9 ± 0.1 | HEK cells overexpressing human recombinant EP2 receptor | Potency for cAMP elevation, comparable to PGE2 (pEC50 = 9.7 ± 0.1). | [4] |

| Agonist Potency (pEC50) | 7.8 ± 0.2 | Human peripheral blood monocytes (LPS-stimulated) | Measured as inhibition of TNF-α release, a downstream effect of cAMP elevation. | [4] |

| Selectivity | 180-fold for EP2 over EP4 receptors | Radioligand binding competition experiments | Negligible affinity for EP1, EP3, DP, and IP receptors. | [4] |

| Specificity | < 50% inhibition at 10 µM | Panel of 53 other receptors, ion channels, and enzymes | Demonstrates a high degree of specificity for the EP2 receptor. | [2][4] |

Mechanism of Action: EP2 Receptor-Mediated cAMP Elevation

This compound exerts its effects by mimicking the action of PGE2 at the EP2 receptor. The EP2 receptor is coupled to the stimulatory G-protein, Gs. Upon agonist binding, a conformational change in the receptor activates the Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn mediate the physiological responses.

Experimental Protocols

The following sections describe representative methodologies for quantifying the effect of this compound on cAMP levels, based on commonly used experimental systems.

Cell Culture and Transfection

This protocol outlines the culture of Human Embryonic Kidney (HEK) 293 cells and their transient transfection to overexpress the human EP2 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

PGN-9856: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGN-9856 is a novel, potent, and highly selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key pharmacological data, and potential therapeutic applications in glaucoma, inflammation, and tocolysis. Detailed experimental methodologies for the foundational assays used to characterize this compound are provided, along with visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Prostaglandin E2 is a key lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is a promising therapeutic target due to its role in mediating vasodilation, neuroprotection, and the suppression of pro-inflammatory cytokines.[1] The development of selective EP2 agonists like this compound offers the potential for targeted therapeutic intervention with minimized off-target effects. This compound has demonstrated significant promise in preclinical studies, particularly as a potent ocular hypotensive agent for the treatment of glaucoma.[2][3] This guide consolidates the current knowledge on this compound to serve as a comprehensive resource for the scientific community.

Mechanism of Action: EP2 Receptor-Mediated Signaling

This compound selectively binds to and activates the EP2 receptor, a Gs-protein coupled receptor.[1] This activation initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The elevation of cAMP is the primary driver of the downstream physiological effects associated with this compound, including smooth muscle relaxation, inhibition of inflammatory mediator release, and neuroprotective actions.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | pKi |

| Human EP2 | ≥ 8.3[2] |

| Human EP1 | < 5.0[4] |

| Human EP3 | < 5.0[4] |

| Human EP4 | 6.0[4] |

| Human DP | < 5.0[4] |

| Human FP | < 5.0[4] |

| Human IP | < 5.0[4] |

| Human TP | < 5.0[4] |

Table 2: Functional Agonist Potency of this compound

| Assay | Cell Line | Parameter | Value |

| cAMP Production | HEK cells overexpressing human EP2 receptor | pEC50 | ≥ 8.5[2] |

Table 3: In Vivo Ocular Hypotensive Effects of this compound Isopropyl Ester (JV-GL1)

| Animal Model | Dose | Maximum IOP Reduction | Duration of Action |

| Cynomolgus Monkeys | 0.01% eye drop (single dose) | Significantly greater than 0.03% bimatoprost[3] | 5 to 10 days[1] |

| Ocular Hypertensive Monkeys | 0.006% eye drop (single dose) | Reduced to ~half of normotensive contralateral eye | ~2 weeks to return to baseline[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

EP2 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the EP2 receptor.

References

Methodological & Application

Application Notes and Protocols for PGN-9856 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PGN-9856 is a potent, selective, and structurally novel non-prostanoid agonist for the prostanoid EP₂ receptor.[1][2][3] Unlike a cell line, this compound is a chemical compound used to elicit specific cellular responses through the activation of the EP₂ receptor, a G-protein coupled receptor (GPCR). Activation of the EP₂ receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This signaling pathway is implicated in a variety of physiological processes, including inflammation, ocular hypotension, and tocolysis, making this compound a valuable tool for research in these areas.[1][2]

These application notes provide protocols for utilizing this compound in cell-based assays to study EP₂ receptor signaling. The protocols are designed for use with common cell lines engineered to express the human EP₂ receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[1][4][5][6]

Data Presentation

This compound Pharmacological Data

| Parameter | Value | Cell System | Reference |

| pKi | ≥ 8.3 | Human recombinant EP₂ receptors | [1] |

| pEC₅₀ | ≥ 8.5 | Cells overexpressing human recombinant EP₂ receptors | [1] |

| Selectivity | High selectivity over EP₁, EP₃, EP₄, DP, FP, IP, and TP receptors. Negligible affinity for 53 other receptors, ion channels, and enzymes (up to 10 μM). | Human recombinant prostanoid receptors and various other target proteins. | [1] |

This compound Stock Solution and Storage

| Parameter | Recommendation | Reference |

| Solvent | DMSO | [7] |

| Stock Concentration | 125 mg/mL (326.08 mM) with ultrasonic assistance | [7] |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [7] |

Experimental Protocols

Culture of HEK293 Cells Stably Expressing the Human EP₂ Receptor

This protocol outlines the standard procedure for maintaining and passaging HEK293 cells engineered to express the EP₂ receptor.

Materials:

-

HEK293 cells stably expressing the human EP₂ receptor

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Selection antibiotic (e.g., G418, Hygromycin B - concentration to be determined by the specific cell line provider)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

0.25% Trypsin-EDTA

-

Cell culture flasks or plates

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Cell Thawing:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Pen-Strep + selection antibiotic).

-

Centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO₂.

-

-

Cell Maintenance and Passaging:

-

Observe the cells daily and change the medium every 2-3 days.

-

When cells reach 80-90% confluency, they are ready to be passaged.

-

Aspirate the culture medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new flasks at a density of 2 x 10⁴ to 5 x 10⁴ cells/cm². A typical split ratio is 1:3 to 1:6.

-

Incubate the new flasks at 37°C with 5% CO₂.

-

cAMP Functional Assay using this compound

This protocol describes how to measure the dose-dependent increase in intracellular cAMP in response to this compound treatment in EP₂-expressing cells. This assay is commonly performed using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Materials:

-

HEK293 or CHO cells stably expressing the human EP₂ receptor

-

White, opaque 384-well or 96-well assay plates

-

Complete growth medium

-

Serum-free medium

-

This compound

-

Forskolin (optional, for Gαi-coupled receptor assays or as a positive control)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding:

-

Harvest and count the EP₂-expressing cells as described in the cell culture protocol.

-

Resuspend the cells in complete growth medium to the desired seeding density (typically 2,000-10,000 cells/well for a 384-well plate, to be optimized).

-

Dispense the cell suspension into the wells of the assay plate.

-

Incubate for 24 hours at 37°C with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform a serial dilution of the this compound stock solution in an appropriate assay buffer (e.g., serum-free medium containing IBMX) to create a dose-response curve. A typical final concentration range would be from 1 pM to 10 µM.

-

Also prepare a vehicle control (assay buffer with the same final DMSO concentration as the highest this compound concentration) and a positive control (e.g., a known EP₂ agonist like PGE₂).

-

-

Cell Stimulation:

-

Gently remove the culture medium from the wells.

-

Add the prepared this compound dilutions, vehicle control, and positive control to the respective wells.

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized for the specific cell line and assay conditions.

-

-

cAMP Detection:

-

Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

For HTRF assays, this typically involves adding a lysis buffer containing the detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and a biotin-cAMP tracer).

-

Incubate as recommended by the manufacturer (e.g., 60 minutes at room temperature, protected from light).

-

-

Data Acquisition and Analysis:

-

Read the plate on a compatible plate reader.

-

Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Visualizations

Caption: this compound signaling pathway via the EP₂ receptor.

Caption: Experimental workflow for a cAMP functional assay.

References

- 1. cells-online.com [cells-online.com]

- 2. researchgate.net [researchgate.net]

- 3. selectscience.net [selectscience.net]

- 4. Prostaglandin E Receptor 2 – subtype EP2 stable expressing HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]

- 5. genscript.com [genscript.com]

- 6. CHO-K1-EP2/Gα15-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PGN-9856 in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PGN-9856, a selective prostaglandin (B15479496) EP2 receptor agonist, for use in preclinical glaucoma research. The information is based on available data and is intended to guide the design and execution of studies evaluating its therapeutic potential.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve.[1][2][3][4] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][4][5] this compound is a non-prostanoid, selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist that has demonstrated potent ocular hypotensive effects, making it a promising candidate for glaucoma therapy.[6][7] Unlike many prostaglandin analogs (PGAs) that target the FP receptor, this compound's mechanism of action through the EP2 receptor offers a distinct therapeutic pathway for IOP reduction.[7][8][9]

Pharmacological Profile of this compound

This compound is a high-affinity and selective ligand for the human recombinant EP2 receptor.[6][7] Its pharmacological characteristics make it a potent agent for investigating the role of the EP2 receptor in aqueous humor dynamics and neuroprotection.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (pKi) | ≥ 8.3 | Human Recombinant EP2 Receptor | [6][7] |

| Functional Potency (pEC50) | ≥ 8.5 | Cells overexpressing human recombinant EP2 receptors (cAMP increase) | [6][7] |

| Receptor Selectivity | High selectivity for EP2 over EP1, EP3, EP4, DP, FP, IP, and TP receptors | Human Recombinant Prostanoid Receptors | [7] |

| Off-Target Activity | No appreciable affinity (up to 10 µM) for a range of 53 other receptors, ion channels, and enzymes | Diverse non-prostanoid target proteins | [7] |

Mechanism of Action

This compound exerts its ocular hypotensive effects by acting as a potent agonist at the EP2 receptor. The activation of the EP2 receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade is thought to enhance aqueous humor outflow through the trabecular meshwork, thereby reducing IOP. This mechanism is distinct from many commercially available prostaglandin analogs that primarily act on the uveoscleral outflow pathway via FP receptor activation.[8][9][10]

This compound signaling pathway for IOP reduction.

Preclinical Evaluation in Animal Models

While specific, detailed protocols for this compound are not publicly available, this section provides a generalized protocol for evaluating the efficacy of a topical ocular hypotensive agent in a relevant animal model, such as a non-human primate or rabbit model of ocular hypertension.

Animal Models for Glaucoma Research

A variety of animal models are utilized in glaucoma research to mimic different aspects of the disease.[2][11] These include models with induced ocular hypertension (OHT) and genetic models that spontaneously develop glaucoma.[1][11] The choice of model depends on the specific research question. For evaluating IOP-lowering agents, models with elevated IOP are essential.

Generalized Experimental Protocol for IOP Measurement

Objective: To determine the effect of topically administered this compound on intraocular pressure in a relevant animal model.

Materials:

-

This compound solution in an appropriate vehicle

-

Vehicle control solution

-

Tonometer (e.g., Tono-Pen, rebound tonometer)

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

-

Animal restraint system

Procedure:

-

Acclimatization and Baseline IOP Measurement:

-

Acclimate animals to the experimental procedures to minimize stress-induced IOP fluctuations.

-

Measure baseline IOP at several time points on different days to establish a stable baseline for each animal.

-

-

Animal Grouping:

-

Randomly assign animals to treatment groups (e.g., vehicle control, different concentrations of this compound).

-

-

Drug Administration:

-

Administer a single drop of the test article (this compound solution or vehicle) to the cul-de-sac of one or both eyes.

-

-

IOP Measurement:

-

Measure IOP at predetermined time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Ensure the person measuring IOP is masked to the treatment groups.

-

-

Data Analysis:

-

Calculate the change in IOP from baseline for each animal at each time point.

-

Compare the IOP changes between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA, t-test).

-

Generalized workflow for evaluating ocular hypotensive agents.

Expected Outcomes and Data Interpretation

Based on existing data, this compound is expected to produce a significant and long-lasting reduction in IOP in animal models of glaucoma or ocular hypertension.[7] The magnitude and duration of the IOP-lowering effect will likely be dose-dependent.

Data Presentation:

Quantitative data from such studies should be summarized in tables for clear comparison.

Table 1: Example of IOP Reduction Data Presentation

| Treatment Group | N | Baseline IOP (mmHg ± SEM) | Max IOP Reduction (mmHg ± SEM) | Time to Max Reduction (Hours) | Duration of Significant Reduction (Hours) |

| Vehicle | 10 | 25.2 ± 0.8 | 1.5 ± 0.5 | - | - |

| This compound (0.01%) | 10 | 25.5 ± 0.7 | 5.8 ± 0.6 | 6 | > 12 |

| This compound (0.03%) | 10 | 25.3 ± 0.9 | 8.2 ± 0.7 | 6 | > 24 |

*p < 0.05 compared to vehicle

Conclusion

This compound is a potent and selective EP2 receptor agonist with significant potential for the treatment of glaucoma. Its distinct mechanism of action offers a valuable tool for research into aqueous humor dynamics and a promising therapeutic alternative to existing treatments. The provided generalized protocols and diagrams serve as a starting point for researchers to design and conduct preclinical studies to further elucidate the efficacy and safety of this compound.

References

- 1. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]

- 2. Neuroprotection in Glaucoma: Animal Models and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular pathways in experimental glaucoma models [frontiersin.org]

- 4. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reviewofoptometry.com [reviewofoptometry.com]

- 9. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]